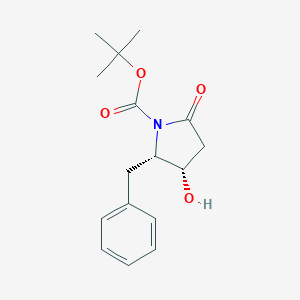

tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate

説明

tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl substituent at the C2 position, a hydroxyl group at C3, and a ketone moiety at C3. Its stereochemistry ((2S,3S)) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for spirocyclic compounds and peptidomimetics .

Key physical properties include:

特性

IUPAC Name |

tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCMRNCSQPXAI-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(CC1=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@H](CC1=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

化学反応の分析

Deprotection and Functionalization

The Boc group is cleaved under acidic or fluoride-mediated conditions , facilitating further modifications:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Boc deprotection | Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) | Generates a free amine intermediate, enabling alkylation or acylation |

For example, alkylation of the deprotected amine with benzyl bromide proceeds with total stereospecificity (>99% diastereomeric excess) at the C4 position, yielding C4-benzyl derivatives (e.g., (2S,4R)-4-benzyl-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate) .

Comparative Reactivity Table

Mechanistic Insights

-

Reduction Step : The NaBH₄-mediated reduction likely proceeds via a chelation-controlled mechanism, favoring the (2S,3S) diastereomer due to the hydroxyl group’s directing effect .

-

Alkylation Stereospecificity : The rigid pyrrolidine ring enforces axial attack, leading to exclusive (2S,4R) configurations in C4-benzyl derivatives .

Stability and Handling

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:

Tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate has been investigated for its potential therapeutic effects. Its structural properties allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of analogs of this compound, demonstrating that modifications to the benzyl group can enhance biological activity against specific targets in pain management .

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex organic molecules.

Synthetic Pathways:

Researchers have developed several synthetic pathways utilizing tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate as an intermediate. Notably, its use in the synthesis of pyrrolidine-based compounds has been highlighted due to its ability to introduce chirality into the final products .

Material Science

Polymer Chemistry:

The compound's properties are also being explored in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Research Insights:

Studies have shown that incorporating pyrrolidine derivatives into polymer systems can improve their resilience and functionality. This application is particularly relevant in developing advanced materials for biomedical applications .

Table 1: Comparison of Biological Activities

| Compound Variant | Biological Activity | Reference |

|---|---|---|

| tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate | Moderate analgesic effects | |

| Modified Benzyl Derivative | Enhanced anti-inflammatory |

Table 2: Synthetic Pathways

作用機序

The mechanism of action of tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups in the pyrrolidine ring can form hydrogen bonds with target proteins, influencing their conformation and function.

類似化合物との比較

Key Observations:

Functional Group Diversity :

- The target compound features a 5-oxo group, distinguishing it from analogs like Compound 328 (spiro-indole) and trans-benzyl 3-hydroxy-4-vinylpyrrolidine (vinyl group) . The 5-oxo moiety may enhance reactivity in nucleophilic additions or ketone-mediated cross-couplings.

- Compound 328 incorporates a triisopropylsilyl (TIPS)-protected ethynyl group, enabling selective deprotection for further functionalization .

Stereochemical Impact :

- The (2S,3S) configuration of the target compound contrasts with the (2'R,3S,5'R) stereochemistry in Compound 330 , a related spiro-oxindole derivative . Such stereochemical variations influence biological activity and synthetic utility in asymmetric catalysis.

Synthetic Accessibility :

- Both the target compound and trans-benzyl 3-hydroxy-4-vinylpyrrolidine are listed as discontinued, suggesting challenges in large-scale synthesis or commercial viability . In contrast, Compound 328 and 330 are synthesized in high yields (>85%) via OsO₄-mediated dihydroxylation and Pb(OAc)₄ oxidation .

Reactivity and Stability

- The target compound’s tert-butyl ester group provides superior stability compared to trans-benzyl 3-hydroxy-4-vinylpyrrolidine , which lacks steric protection and is prone to ester hydrolysis .

- Compound 328 demonstrates robustness under MALDI-MS and NMR conditions, attributed to its rigid spirocyclic framework .

Pharmacological Potential

- Pyrrolidine derivatives like the target compound are explored as protease inhibitors or kinase modulators. The 5-oxo group may mimic peptide bonds, enhancing binding to enzymatic active sites .

- Compound 330 , with a formyl group, serves as a precursor for Schiff base formation, a critical step in drug conjugate synthesis .

Limitations and Challenges

- Availability : Commercial discontinuation of the target compound limits its accessibility for preclinical studies .

生物活性

tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure includes a pyrrolidine ring, which is known for its biological activity, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C₁₆H₂₁NO₄

- Molar Mass : 291.34 g/mol

- CAS Number : 109579-10-4

- MDL Number : MFCD12026858

- Hazard Classification : Irritant

Antimicrobial Activity

Recent studies have highlighted the potential of tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate in combating bacterial infections. The compound exhibits notable antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate | 16 | MRSA |

| tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate | 32 | Acinetobacter baumannii |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit the growth of these pathogens, suggesting its potential as an antibacterial agent.

The mechanism by which tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Compounds with similar structures have been shown to inhibit key enzymes involved in cell division and replication.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrolidine derivatives found that tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate demonstrated significant antibacterial properties against WHO priority pathogens. The study indicated that at concentrations as low as 16 μg/mL, the compound inhibited MRSA growth by over 99% in vitro .

Case Study 2: Structure Activity Relationship (SAR)

Research focusing on the SAR of related compounds revealed that modifications to the benzyl group could enhance the antibacterial activity of pyrrolidine derivatives. Specifically, introducing electron-withdrawing groups on the aromatic ring improved potency against resistant strains . This highlights the importance of structural optimization in developing effective antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes and purification methods for this compound?

The compound is synthesized via mixed anhydride intermediates. A typical procedure involves reacting a carboxylic acid derivative with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane (DCM) at room temperature. After forming the mixed anhydride, coupling with an amine nucleophile (e.g., 2-amino-2-methylpropanol) is performed, followed by flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) for purification . LC-MS is used to monitor reaction progress and confirm intermediate consumption. Yield optimization focuses on stoichiometric ratios (e.g., 1.2–1.5 equivalents of coupling reagents) and reaction times (overnight stirring for complete conversion).

Q. How is the stereochemical configuration confirmed?

X-ray crystallography is the gold standard for confirming stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data and generate ORTEP diagrams for visualizing molecular geometry . For non-crystalline samples, advanced NMR techniques (e.g., NOESY or J-based coupling analysis) and comparison of experimental optical rotation with literature values are employed .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity and stereochemistry.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity.

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm for the oxopyrrolidine ring) .

- HPLC : Assesses enantiomeric excess if chiral separations are required.

Advanced Research Questions

Q. How does this compound serve as a chiral building block in enantioselective catalysis?

The (2S,3S) configuration and benzyl/hydroxy substituents make it a precursor for synthesizing chiral ligands or organocatalysts. For example, the hydroxyl group can be functionalized via Mitsunobu reactions to introduce phosphine or amine moieties for asymmetric catalysis. Its rigidity and stereochemical control are advantageous in designing hybrid Lewis acid/base catalysts .

Q. What computational methods are used to model its interactions in solid-state or solution-phase studies?

Density Functional Theory (DFT) calculations predict molecular electrostatic potentials and optimize geometries for docking studies. Quantum mechanical/molecular mechanical (QM/MM) simulations analyze transition states in catalytic cycles. Tools like ORCA or Gaussian are paired with visualization software (e.g., ORTEP-III) to correlate crystallographic data with computational models .

Q. How are mechanistic pathways involving this compound elucidated in complex reactions?

Isotopic labeling (e.g., O in the oxopyrrolidine ring) tracks reaction intermediates via HRMS. Kinetic studies under varying temperatures and pressures identify rate-determining steps. In situ IR or Raman spectroscopy monitors bond formation/cleavage in real time. For photochemical reactions, time-resolved spectroscopy (e.g., transient absorption) probes excited-state dynamics .

Notes

- Contradictions in data (e.g., melting points across studies) should be resolved via triplicate experiments and differential scanning calorimetry (DSC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。